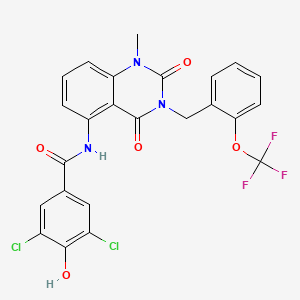
Hsd17B13-IN-57
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-57 is a compound that has garnered significant attention in the field of medical research, particularly for its potential therapeutic applications in treating liver diseases. This compound is an inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13), which is associated with non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has been shown to have protective effects against the progression of these liver diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, efficiency, and safety. This includes optimizing reaction conditions, using high-throughput reactors, and implementing stringent quality control measures. The industrial process may also involve the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance production efficiency .
化学反应分析
Types of Reactions
Hsd17B13-IN-57 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
科学研究应用
Hsd17B13-IN-57 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in metabolic pathways.
Biology: Investigated for its effects on lipid metabolism and liver function in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH.
Industry: Utilized in the development of diagnostic assays and screening platforms for liver disease research.
作用机制
Hsd17B13-IN-57 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is involved in the metabolism of steroids and lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of pro-inflammatory lipid mediators and retinol, thereby mitigating liver inflammation and fibrosis . The molecular targets and pathways involved include the NAD(P)H-dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets in hepatocytes .
相似化合物的比较
Similar Compounds
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with similar enzymatic activity but different structural features.
Hsd17B13-IN-2: A compound with a similar mechanism of action but varying potency and selectivity.
Hsd17B13-IN-3: An inhibitor with distinct pharmacokinetic properties and therapeutic potential.
Uniqueness of Hsd17B13-IN-57
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile. It has shown promising results in preclinical studies, demonstrating significant efficacy in reducing liver inflammation and fibrosis compared to other inhibitors . Additionally, its unique structural features contribute to its enhanced stability and bioavailability .
属性
分子式 |
C24H16Cl2F3N3O5 |
|---|---|
分子量 |
554.3 g/mol |
IUPAC 名称 |
3,5-dichloro-4-hydroxy-N-[1-methyl-2,4-dioxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C24H16Cl2F3N3O5/c1-31-17-7-4-6-16(30-21(34)13-9-14(25)20(33)15(26)10-13)19(17)22(35)32(23(31)36)11-12-5-2-3-8-18(12)37-24(27,28)29/h2-10,33H,11H2,1H3,(H,30,34) |
InChI 键 |
BSIBEGKVMGTRRY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC(=C2C(=O)N(C1=O)CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



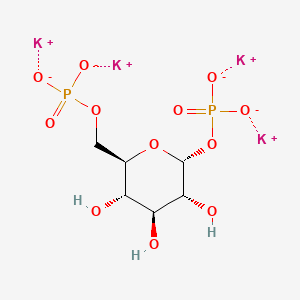

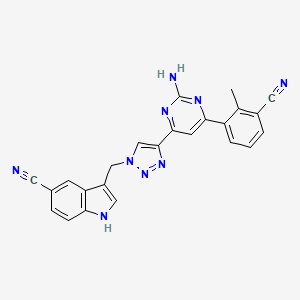
![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo(2,3-13C2)prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl](1,2-13C2)prop-2-enamide;dihydrochloride](/img/structure/B15137325.png)
![trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B15137327.png)

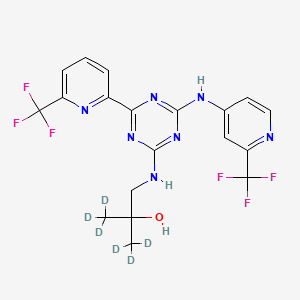
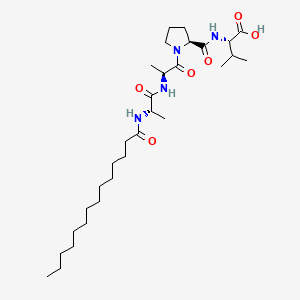
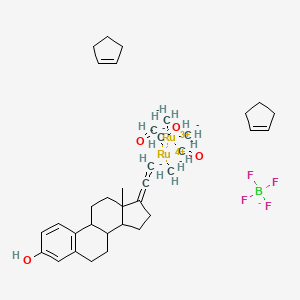
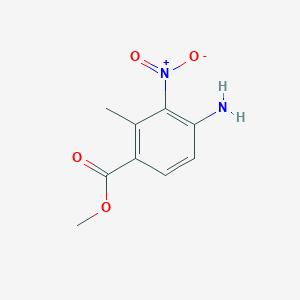
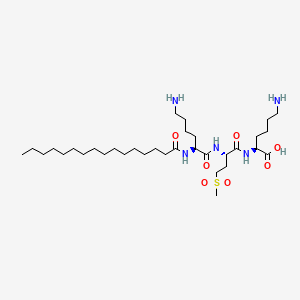

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
